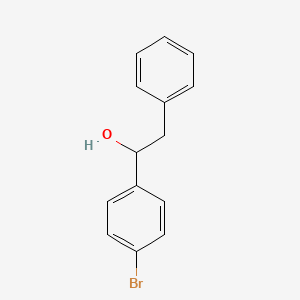![molecular formula C23H19N3O4S2 B2530021 methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 440326-59-0](/img/structure/B2530021.png)
methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is an intricate organic compound. This molecule features a multifaceted structure with thieno[3,2-d]pyrimidine, benzyl, sulfanyl, and benzoate moieties. Such compounds are often pivotal in medicinal chemistry, synthetic organic chemistry, and pharmaceutical research due to their complex functionalities and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be approached through multi-step organic synthesis. Typical steps may include:
Formation of the thieno[3,2-d]pyrimidine core.
Introduction of the benzyl group through nucleophilic substitution or metal-catalyzed coupling reactions.
Attachment of the sulfanyl group to the thieno[3,2-d]pyrimidine moiety.
Amidation reaction to link the acetamido group.
Esterification to convert the carboxylic acid functionality to the benzoate ester.
Industrial Production Methods
Scaling up this compound to industrial quantities typically involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, or the use of specific catalysts can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes several types of chemical reactions, including:
Oxidation: : Altering the oxidation state of the sulfanyl group.
Reduction: : Reducing the thieno[3,2-d]pyrimidine ring or other functionalities.
Substitution: : Particularly electrophilic or nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: : Halides, nitrates, sulfonates, etc., under varying conditions of temperature, pressure, and pH.
Major Products
The primary products from these reactions can include oxidized or reduced versions of the compound, as well as various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has diverse applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying cellular pathways, enzyme interactions, and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
This compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It may interact with enzymes, receptors, or DNA within cells.
Pathways Involved: : It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response. The exact mechanism would depend on its application, whether it is being used as a therapeutic agent, biochemical probe, or another purpose.
類似化合物との比較
Compared to other compounds with thieno[3,2-d]pyrimidine or benzoate moieties:
Uniqueness: : Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate boasts a unique combination of functional groups that may confer specific biological activities or chemical reactivity not observed in closely related molecules.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives, benzyl esters, or sulfanyl-substituted compounds might show similar but distinct properties, and comparing them can highlight subtle differences in activity or reactivity.
Through the detailed exploration of its synthesis, reactions, applications, and mechanisms, we can appreciate the intricate nature and potential of this compound in various fields of science and industry.
特性
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXNKFYUQNHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)
![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)
![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2529953.png)
![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)
![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)
![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)
![1-[2-(oxan-4-ylsulfanyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2529961.png)
